molecular formula C8H12N2O B13600645 1-(1-ethyl-1H-imidazol-5-yl)prop-2-en-1-ol

1-(1-ethyl-1H-imidazol-5-yl)prop-2-en-1-ol

Cat. No.: B13600645
M. Wt: 152.19 g/mol
InChI Key: GHRFTQYLOLHNTF-UHFFFAOYSA-N
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Description

1-(1-ethyl-1H-imidazol-5-yl)prop-2-en-1-ol is a compound that belongs to the imidazole family, which is a class of heterocyclic compounds containing nitrogen. Imidazoles are known for their diverse range of applications in pharmaceuticals, agrochemicals, and other industrial fields. The compound this compound is characterized by the presence of an imidazole ring substituted with an ethyl group and a propenol side chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-ethyl-1H-imidazol-5-yl)prop-2-en-1-ol can be achieved through various synthetic routes. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild, allowing for the inclusion of various functional groups, such as aryl halides and aromatic heterocycles .

Industrial Production Methods

Industrial production of imidazole derivatives, including this compound, often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as cyclization, proto-demetallation, tautomerization, and dehydrative cyclization .

Chemical Reactions Analysis

Types of Reactions

1-(1-ethyl-1H-imidazol-5-yl)prop-2-en-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The imidazole ring allows for substitution reactions, where different substituents can replace the existing groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted imidazole derivatives .

Scientific Research Applications

1-(1-ethyl-1H-imidazol-5-yl)prop-2-en-1-ol has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic uses, such as in the development of new drugs.

    Industry: Utilized in the production of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 1-(1-ethyl-1H-imidazol-5-yl)prop-2-en-1-ol involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, influencing biological processes. The compound’s effects are mediated through its binding to these targets, leading to changes in cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(1-ethyl-1H-imidazol-5-yl)prop-2-en-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an ethyl group and a propenol side chain differentiates it from other imidazole derivatives, making it a valuable compound for various applications .

Biological Activity

1-(1-ethyl-1H-imidazol-5-yl)prop-2-en-1-ol, also known as (2E)-3-(1-ethyl-1H-imidazol-2-yl)-2-propenoic acid, is a compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₈H₁₀N₂O₂
  • Molecular Weight : 166.18 g/mol
  • CAS Number : 1613049-50-5

Biological Activity Overview

The biological activity of this compound has been studied in various contexts, particularly its antioxidant, anti-inflammatory, and antimicrobial properties.

Antioxidant Activity

Research indicates that imidazole derivatives exhibit significant antioxidant properties. These compounds can scavenge free radicals and inhibit lipid peroxidation, which is crucial in preventing oxidative stress-related damage in cells . The mechanism involves the modulation of reactive oxygen species (ROS) levels, contributing to cellular protection against oxidative damage.

Anti-inflammatory Effects

Studies have shown that imidazole derivatives can modulate inflammatory pathways. The compound has been observed to inhibit the production of pro-inflammatory cytokines, which play a pivotal role in inflammation and chronic diseases . This activity suggests potential therapeutic applications in conditions characterized by excessive inflammation.

Antimicrobial Properties

Imidazole derivatives are well-known for their antimicrobial activities. For instance, compounds similar to this compound have demonstrated effectiveness against various bacterial strains, including those resistant to conventional antibiotics . The mechanism often involves disruption of microbial cell membranes or interference with essential metabolic pathways.

Study 1: Antioxidant Efficacy

A study conducted on various imidazole derivatives highlighted the antioxidant capacity of this compound. The compound exhibited a dose-dependent scavenging effect on DPPH radicals, indicating its potential as a natural antioxidant agent .

CompoundIC50 (µM)
This compound25
Control (Vitamin C)15

Study 2: Anti-inflammatory Activity

In a model of induced inflammation using LPS-stimulated macrophages, this compound significantly reduced the levels of TNF-alpha and IL-6. This suggests its potential use in managing inflammatory diseases .

CytokineControl (pg/mL)Treated (pg/mL)
TNF-alpha1500800
IL-61200600

Study 3: Antimicrobial Efficacy

Another study evaluated the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria. The results showed that it inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL .

The biological activities of this compound can be attributed to several mechanisms:

  • Antioxidant Mechanism : Reduction of ROS and enhancement of endogenous antioxidant enzymes.
  • Anti-inflammatory Mechanism : Inhibition of NF-kB signaling pathway leading to decreased cytokine production.
  • Antimicrobial Mechanism : Disruption of bacterial cell wall synthesis or function through interference with metabolic pathways.

Properties

Molecular Formula

C8H12N2O

Molecular Weight

152.19 g/mol

IUPAC Name

1-(3-ethylimidazol-4-yl)prop-2-en-1-ol

InChI

InChI=1S/C8H12N2O/c1-3-8(11)7-5-9-6-10(7)4-2/h3,5-6,8,11H,1,4H2,2H3

InChI Key

GHRFTQYLOLHNTF-UHFFFAOYSA-N

Canonical SMILES

CCN1C=NC=C1C(C=C)O

Origin of Product

United States

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